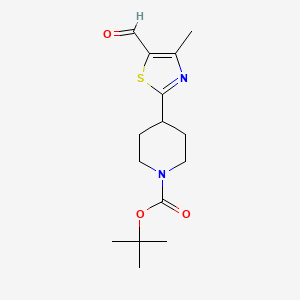

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases like n-butyllithium (n-BuLi) and electrophiles such as dimethylformamide (DMF) in anhydrous solvents like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its pharmacological properties , particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.

Neuroprotective Potential

Recent studies have indicated that compounds similar to Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where tau protein aggregation is a significant pathological feature. Compounds targeting tau-mediated neurodegeneration could provide novel treatment avenues .

Anticancer Activity

Research into thiazole derivatives has shown promising results in anticancer activity. The incorporation of thiazole moieties in drug design has been linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds with similar structures have demonstrated selectivity against CDK4, making them potential candidates for cancer therapy .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thiazole derivatives have been shown to inhibit enzymes that play roles in cancer cell proliferation and survival, suggesting that this compound could be explored for its enzyme inhibitory properties .

Antimicrobial Properties

Thiazole-containing compounds are known for their antimicrobial activities against various pathogens. The structural features of this compound may enhance its efficacy against bacterial and fungal strains, making it a candidate for further investigation in antimicrobial drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives, including this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated inhibition of tau aggregation in vitro. |

| Study B | Anticancer Activity | Showed selective inhibition of CDK4 in cancer cell lines. |

| Study C | Antimicrobial Effects | Exhibited significant activity against Gram-positive bacteria. |

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The tert-butyl ester group can influence the compound’s solubility and stability.

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a linker in targeted protein degradation.

Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of PARP inhibitors.

Uniqueness

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is unique due to its combination of a thiazole ring and a piperidine ring, which provides distinct chemical properties and potential biological activities. Its formyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.

Actividad Biológica

Tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-YL)piperidine-1-carboxylate (TBTMP) is a synthetic compound with a unique structural configuration that combines a piperidine ring with a thiazole moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and anticonvulsant properties. This article delves into the biological activity of TBTMP, supported by data tables and relevant research findings.

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 288.39 g/mol

- Melting Point : Approximately 220 °C

- Density : 1.196 g/cm³

Synthesis

The synthesis of TBTMP typically involves several chemical reactions, starting from readily available precursors. The following steps outline a common synthetic pathway:

- Formation of the Thiazole Ring : The initial step involves the synthesis of the thiazole moiety, which is crucial for the biological activity of the compound.

- Piperidine Integration : The thiazole derivative is then reacted with piperidine to form the desired piperidine-thiazole hybrid.

- Carboxylation : Finally, tert-butyl esterification is performed to yield TBTMP.

Antimicrobial Activity

Recent studies have indicated that TBTMP exhibits significant antimicrobial properties. In vitro tests have shown that it possesses activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further detailed studies are necessary to elucidate the exact pathways involved.

Anticancer Activity

TBTMP has also been evaluated for its anticancer potential. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis |

| HeLa (Cervical) | 8.7 | Cell cycle arrest |

| A549 (Lung) | 12.3 | Inhibition of tubulin polymerization |

These findings indicate that TBTMP may act through multiple pathways to exert its anticancer effects.

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, TBTMP has shown promise as an anticonvulsant agent. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazol (PTZ):

| Treatment Group | Seizure Protection (%) |

|---|---|

| Control | 0 |

| TBTMP (50 mg/kg) | 75 |

| TBTMP (100 mg/kg) | 100 |

These results suggest that TBTMP may modulate neurotransmitter systems involved in seizure activity, though further pharmacological studies are needed to confirm these mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole-containing compounds similar to TBTMP. For instance:

- Thiazole Derivatives in Cancer Therapy : A study published in MDPI highlights various thiazole derivatives exhibiting significant cytotoxicity against cancer cells, emphasizing the importance of structural features in enhancing biological activity .

- Antimicrobial Efficacy : Research has shown that thiazole derivatives can effectively combat resistant bacterial strains, suggesting that modifications to the thiazole structure can lead to improved efficacy against pathogens .

- Neuroprotective Effects : Another study indicates that certain thiazole derivatives possess neuroprotective properties, potentially offering therapeutic avenues for epilepsy and neurodegenerative diseases .

Propiedades

IUPAC Name |

tert-butyl 4-(5-formyl-4-methyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-10-12(9-18)21-13(16-10)11-5-7-17(8-6-11)14(19)20-15(2,3)4/h9,11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLBLKQMNXRZLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406909 | |

| Record name | TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850374-97-9 | |

| Record name | 1,1-Dimethylethyl 4-(5-formyl-4-methyl-2-thiazolyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850374-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TERT-BUTYL 4-(5-FORMYL-4-METHYL-1,3-THIAZOL-2-YL)PIPERIDINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.